Dual SIRT1/SIRT2 Inhibition Profile vs. Highly Selective Inhibitor EX-527
Cambinol is a dual inhibitor of SIRT1 and SIRT2 with comparable potency. This is in stark contrast to EX-527 (Selisistat), a highly selective SIRT1 inhibitor. Quantitative data shows that Cambinol inhibits both isoforms with IC50 values in the mid-micromolar range, while EX-527 is a potent and selective SIRT1 inhibitor with minimal activity on SIRT2 [1]. This dual inhibition is mechanistically linked to functional outcomes not seen with EX-527. For instance, in vitro cytotoxicity studies suggest the antilymphoma activity of this compound class is predominantly due to SIRT2 inhibition, an activity which the SIRT1-selective EX-527 lacks [2].
| Evidence Dimension | Sirtuin Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | SIRT1: 56 μM; SIRT2: 59 μM |
| Comparator Or Baseline | EX-527 (Selisistat): SIRT1: 0.1-1 μM; SIRT2: 20-33 μM |
| Quantified Difference | Cambinol inhibits both isoforms with comparable, mid-micromolar potency, whereas EX-527 exhibits >20-fold selectivity for SIRT1 over SIRT2. |
| Conditions | In vitro enzyme inhibition assays with recombinant human SIRT1 and SIRT2 proteins. |
Why This Matters
The distinct selectivity profile of Cambinol is critical for experimental systems where inhibition of both SIRT1 and SIRT2 is required for a specific functional readout, such as inducing apoptosis in certain cancer cell lines, which cannot be achieved with a SIRT1-selective inhibitor like EX-527.
- [1] Gertz, M., et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 110(30), E2772-E2781. DOI: 10.1073/pnas.1300508110 View Source
- [2] Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. DOI: 10.1021/jm4018064 View Source
